molecular formula C14H19ClO3 B10978745 Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate

Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate

Cat. No.: B10978745
M. Wt: 270.75 g/mol
InChI Key: VYSFONMFINDBSC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a chloro-substituted phenoxy group and a methylpropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate typically involves the esterification of 4-chloro-3,5-dimethylphenol with 2-methylpropanoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The chloro and ester groups may also contribute to the compound’s overall activity by influencing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the ester group.

    2-(4-chloro-3,5-dimethylphenoxy)ethanol: Another related compound with an alcohol group instead of the ester group.

Uniqueness

Ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate is unique due to the presence of both the chloro-substituted phenoxy group and the methylpropanoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

ethyl 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoate

InChI

InChI=1S/C14H19ClO3/c1-6-17-13(16)14(4,5)18-11-7-9(2)12(15)10(3)8-11/h7-8H,6H2,1-5H3

InChI Key

VYSFONMFINDBSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC(=C(C(=C1)C)Cl)C

Origin of Product

United States

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